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Extracellular Death Factor -

Extracellular Death Factor

Catalog Number: EVT-1168277
CAS Number:
Molecular Formula: C27H36N10O10
Molecular Weight: 660.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Extracellular Death Factors (EDFs) are quorum-sensing peptides secreted by bacteria that induce cell death. [, , , ] They were initially discovered in Escherichia coli and are now recognized as important signaling molecules involved in interspecies bacterial communication. [, ] EDFs contribute to bacterial population control and stress response, particularly through their interaction with toxin-antitoxin systems. [, , ]

Compound Description: Escherichia coli Extracellular Death Factor (EcEDF) is a linear pentapeptide with the amino acid sequence Asn-Asn-Trp-Asn-Asn (NNWNN). [, ] It acts as a quorum-sensing molecule, mediating cell death in E. coli through the toxin-antitoxin module mazEF. [, ] EcEDF enhances the endoribonucleolytic activity of the toxin MazF, leading to cell death. [, , , , , ] EcEDF is generated from the zwf mRNA, which encodes glucose-6-phosphate dehydrogenase. [] Under stress conditions, the endoribonuclease MazF cleaves specific ACA sites in the zwf mRNA, leading to the production of EcEDF. []

Relevance: EcEDF is the original Extracellular Death Factor (EDF) discovered and characterized. [, ] It serves as the basis for understanding the structure and function of other EDFs. The discovery of EcEDF led to the identification of other EDFs in different bacterial species. []

Compound Description: Bacillus subtilis Extracellular Death Factor (BsEDF) is a hexapeptide with the amino acid sequence Arg-Gly-Gln-Gln-Asn-Glu (RGQQNE). [] It was identified in the supernatant of B. subtilis cultures. [] BsEDF can trigger mazEF-mediated cell death in E. coli, demonstrating its ability to act as an interspecies signaling molecule. []

Relevance: BsEDF is structurally distinct from E. coli Extracellular Death Factor (EcEDF) but exhibits a similar function in promoting mazEF-mediated cell death in E. coli. [] This suggests that EDFs from different bacterial species can share functional similarities despite structural differences.

Compound Description: Pseudomonas aeruginosa Extracellular Death Factor 1 (PaEDF-1) is a nonapeptide with the amino acid sequence Ile-Asn-Glu-Gln-Thr-Val-Val-Thr-Lys (INEQTVVTK). [] It was identified from the supernatant of P. aeruginosa cultures. [] Similar to other EDFs, PaEDF-1 can trigger mazEF-mediated cell death in E. coli. []

Relevance: PaEDF-1, along with PaEDF-2 and PaEDF-3, highlights the diversity of EDFs, even within a single bacterial species like Pseudomonas aeruginosa. [] Despite their structural differences, these PaEDFs share the ability to induce mazEF-mediated cell death in E. coli, suggesting a conserved functional role.

Compound Description: Pseudomonas aeruginosa Extracellular Death Factor 2 (PaEDF-2) is a hexadecapeptide with the amino acid sequence Val-Glu-Val-Ser-Asp-Asp-Gly-Ser-Gly-Gly-Asn-Thr-Ser-Leu-Ser-Gln (VEVSDDGSGGNTSLSQ). [] It was found in the supernatant of P. aeruginosa cultures. [] PaEDF-2 can trigger mazEF-mediated cell death in E. coli, indicating its role as an interspecies signaling molecule. []

Relevance: PaEDF-2 further emphasizes the structural diversity among EDFs while maintaining a conserved function in inducing cell death. [] The existence of multiple EDFs within a single bacterial species raises questions about their specific roles and regulation.

Compound Description: Pseudomonas aeruginosa Extracellular Death Factor 3 (PaEDF-3) is a hexadecapeptide with the amino acid sequence Ala-Pro-Lys-Leu-Ser-Asp-Gly-Ala-Ala-Ala-Gly-Tyr-Val-Thr-Lys-Ala (APKLSDGAAAGYVTKA). [] It was identified in the supernatant of P. aeruginosa cultures. [] Like other EDFs, PaEDF-3 can trigger mazEF-mediated cell death in E. coli, indicating its function in interspecies communication. []

Relevance: PaEDF-3 adds to the growing list of structurally diverse EDFs that can induce mazEF-mediated cell death in E. coli. [] The identification of multiple EDFs in P. aeruginosa suggests that these peptides may have distinct roles in bacterial communication and cell death regulation.

Compound Description: Mycobacterium tuberculosis Extracellular Death Factor (Mtb EDF) is a newly discovered homolog of EDF originating from M. tuberculosis. [] While the exact sequence was not specified in the provided abstract, it was noted to possess a positively charged residue at the C-terminus, distinguishing it from previously reported EDFs. [] This EDF homolog interacts with MazF4 from M. tuberculosis, enhancing its endoribonucleolytic activity. []

Relevance: Mtb EDF is the first EDF homolog identified in Mycobacterium tuberculosis, expanding the presence of this quorum-sensing molecule to a clinically relevant pathogen. [] Its unique C-terminal positive charge distinguishes it from other known EDFs, suggesting potential species-specificity in EDF recognition and function. This discovery opens avenues for developing anti-tuberculosis drugs targeting the Mtb EDF-MazF4 interaction. []

Source and Classification

Extracellular Death Factor is produced by Escherichia coli, particularly under stressful conditions that activate the mazEF module. It is classified as a quorum-sensing peptide, which means it functions as a signaling molecule that enables bacteria to communicate and coordinate their responses based on population density. The production of Extracellular Death Factor is influenced by various physiological conditions and genetic factors, including the genes zwf (encoding glucose-6-phosphate dehydrogenase) and ygeO .

Synthesis Analysis

Extracellular Death Factor is synthesized through ribosomal translation of its encoding gene, which is regulated by the mazEF system. The synthesis can be induced under specific stress conditions such as high temperature, DNA-damaging agents, or transcription/translation inhibitors like rifampicin and chloramphenicol. Experimental setups have shown that subjecting dense cultures of E. coli to these stressors leads to increased levels of Extracellular Death Factor production, with quantifiable assays indicating significant variations based on the type and intensity of the stress applied .

Technical Parameters

  • Inducing Agents: High temperature, DNA-damaging agents (e.g., trimethoprim, nalidixic acid).
  • Quantification: Assays measuring dilution factors that permit a 70% loss of viability in recipient cultures.
Molecular Structure Analysis

The molecular structure of Extracellular Death Factor has been characterized as a linear pentapeptide consisting of five amino acids: Asparagine (2), Tryptophan (1), and Asparagine (2). This specific sequence is crucial for its biological activity, particularly in triggering mazEF-mediated cell death. Structural studies indicate that the presence of Tryptophan may enhance the peptide's ability to scavenge reactive oxygen species, contributing to its protective roles against oxidative stress .

Relevant Data

  • Molecular Formula: C₁₁H₁₄N₄O₄
  • Molecular Weight: Approximately 270.25 g/mol
Chemical Reactions Analysis

Extracellular Death Factor participates in several chemical reactions primarily related to its role in bacterial cell death mechanisms. It acts as an antioxidant, scavenging hydroxyl radicals more effectively than other known scavengers like glucose or thiourea. The reaction kinetics indicate that Extracellular Death Factor has a reaction rate approximately 26 times faster than glucose when reacting with hydroxyl radicals .

Reaction Kinetics

  • Scavenging Rate: 26-fold faster than glucose.
  • Comparison Agents: Thiourea and glucose.
Mechanism of Action

Extracellular Death Factor operates primarily through its interaction with the mazEF toxin-antitoxin system. Upon binding to its target receptors, it enhances the endoribonucleolytic activity of MazF, leading to the cleavage of mRNA at specific sites (ACA). This results in reduced synthesis of proteins necessary for cell survival and detoxification processes, ultimately triggering programmed cell death in response to antibiotic treatment or other stressors .

Key Mechanisms

  • Endoribonucleolytic Activity: Activation of MazF leading to mRNA cleavage.
  • Reactive Oxygen Species Scavenging: Protects cells from oxidative damage.
Physical and Chemical Properties Analysis

Extracellular Death Factor exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stability can vary based on environmental conditions; it is sensitive to temperature and pH changes.
  • Biological Activity: Exhibits significant biological activity as both an antioxidant and a signaling molecule.

Relevant Data

  • pH Stability Range: Typically stable between pH 6-8.
  • Temperature Sensitivity: Degradation observed at temperatures exceeding 60°C.
Applications

Extracellular Death Factor has several scientific applications:

  • Research Tool: Used in studies investigating bacterial programmed cell death mechanisms and antibiotic resistance.
  • Antioxidant Studies: Investigated for potential applications in oxidative stress research due to its radical-scavenging properties.
  • Synthetic Biology: Potentially utilized in engineered bacterial systems for controlled cell death or survival responses.

Properties

Product Name

Extracellular Death Factor

IUPAC Name

(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C27H36N10O10

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1

InChI Key

HMNOUINQUDZPAL-HILJTLORSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

Synonyms

Asn-Asn-Trp-Asn-Asn
asparagyl-aspargyl-tryptophyl-asparagyl-asparagine
EDF peptide, E coli
extracellular death factor, E coli
NNWNN peptide

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N

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